5-Fluoro-2-(trifluoromethyl)phenylurea
Description
Contextualization within the Arylurea Compound Class
Arylureas are a class of organic compounds characterized by a urea (B33335) group attached to an aromatic ring. This structural framework is a cornerstone in various areas of chemical science due to its unique chemical properties and synthetic accessibility.
The phenylurea moiety is a privileged structure in chemistry, particularly in medicinal chemistry and materials science. derpharmachemica.com Its significance stems from the urea functionality's ability to act as a rigid and reliable hydrogen-bond donor and acceptor. bldpharm.com This capacity allows phenylurea derivatives to form stable and specific interactions with biological targets like proteins and enzymes, making them a common feature in the design of therapeutic agents. bldpharm.comchiralen.com
In organic synthesis, the urea linkage is valued for its stability and the straightforward methods available for its formation, often involving the reaction of an amine with an isocyanate. bldpharm.com This reliability makes the phenylurea scaffold a versatile building block for constructing more complex molecules. The presence of the aromatic phenyl group also allows for further functionalization, enabling chemists to fine-tune the electronic and steric properties of the molecule. nih.gov For instance, modifications to the phenyl ring can influence the compound's solubility, lipophilicity, and pharmacological activity. nih.gov
The introduction of fluorine and trifluoromethyl (-CF₃) groups onto an aromatic ring dramatically alters a molecule's physicochemical properties. bldpharm.comnih.gov Fluorine is the most electronegative element, and its presence can significantly impact a compound's metabolic stability, lipophilicity, and binding affinity to target proteins. nih.govsynquestlabs.com Replacing a hydrogen atom with fluorine at a site prone to metabolic attack is a common strategy to increase a drug's half-life. nih.gov
The trifluoromethyl group is particularly influential. It is highly lipophilic and metabolically stable due to the strength of the carbon-fluorine bonds. nih.gov The -CF₃ group is also a strong electron-withdrawing group, which can alter the reactivity of the aromatic ring. nih.gov In medicinal chemistry, the trifluoromethyl group is often used to enhance membrane permeability and improve a compound's pharmacokinetic profile. nih.govnih.gov Its steric bulk is comparable to an isopropyl group, allowing it to serve as a bioisostere for other chemical groups. nih.gov The combination of a fluorine atom and a trifluoromethyl group on the same phenyl ring, as seen in 5-Fluoro-2-(trifluoromethyl)phenylurea, creates a unique electronic and steric environment that is a key area of exploration in modern chemical synthesis. synquestlabs.com
Overview of Research Trajectories for Related Fluorinated Arylureas
The study of fluorinated arylureas is part of a larger narrative in the evolution of synthetic chemistry, from the foundational synthesis of urea to the development of highly specialized fluorinated molecules.
The history of substituted ureas begins with a landmark event in chemistry: Friedrich Wöhler's synthesis of urea from inorganic precursors in 1828. derpharmachemica.comresearchgate.net This achievement is widely considered the dawn of modern organic chemistry, demonstrating that organic compounds could be created in the laboratory. derpharmachemica.com Following this discovery, chemists began to explore derivatives of urea, leading to the development of a vast array of synthetic methodologies. researchgate.net
Initially, the synthesis of substituted ureas often involved hazardous reagents like phosgene. bldpharm.com Over time, safer and more efficient methods were developed, including the use of isocyanates, which remain a cornerstone of urea synthesis today. bldpharm.com The 20th century saw the rise of urea derivatives in various applications, including pharmaceuticals and agrochemicals. sigmaaldrich.com For example, the sulfonylureas, a class of N-arylsulfonyl-N'-alkylureas, became important drugs for the treatment of diabetes. This historical progression highlights a continuous drive to create novel urea derivatives with specific functional properties.
| Key Milestone | Description | Year |
| Discovery of Urea | Hilaire Rouelle first isolated urea from urine. | 1773 |
| First Synthesis of Urea | Friedrich Wöhler synthesized urea from ammonium (B1175870) cyanate, marking a pivotal moment in organic chemistry. researchgate.net | 1828 |
| Barbituric Acid Synthesis | Adolf von Baeyer's synthesis of barbituric acid from urea laid the groundwork for a new class of sedative drugs. researchgate.net | 1864 |
| Rise of Sulfonylureas | The development and clinical use of sulfonylureas for diabetes treatment began. | 1950s |
| Modern Synthetic Methods | Development of safer and more versatile methods for urea synthesis, including catalytic and flow chemistry approaches. derpharmachemica.com | Late 20th/Early 21st Century |
Current research in synthetic chemistry shows a strong and growing interest in compounds containing fluorine and trifluoromethyl groups. This trend is driven by the significant advantages these substituents confer in fields like drug discovery, materials science, and agrochemicals. nih.govsynquestlabs.com Approximately 20% of all pharmaceuticals and 30% of agrochemicals contain at least one fluorine atom. nih.gov
Modern research focuses on developing new and more efficient methods for fluorination and trifluoromethylation. nih.gov While the first synthesis of a trifluoromethyl-substituted aromatic compound was reported in the late 19th century, recent advancements have provided chemists with a much more sophisticated toolkit. synquestlabs.com These include novel reagents and catalytic systems that allow for the selective introduction of fluorine and -CF₃ groups into complex molecules with high precision. nih.gov
Researchers are particularly interested in molecules that contain multiple fluorine-based substituents, as their combined effects can lead to unique and highly desirable properties. The study of compounds like this compound fits squarely within this trend, as chemists seek to understand how the interplay between the fluoro, trifluoromethyl, and phenylurea groups influences molecular behavior and potential applications. synquestlabs.com
Structure
3D Structure
Properties
Molecular Formula |
C8H6F4N2O |
|---|---|
Molecular Weight |
222.14 g/mol |
IUPAC Name |
[5-fluoro-2-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C8H6F4N2O/c9-4-1-2-5(8(10,11)12)6(3-4)14-7(13)15/h1-3H,(H3,13,14,15) |
InChI Key |
MFMXNKGAENFYPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)NC(=O)N)C(F)(F)F |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Strategies
Reactions at the Urea (B33335) Moiety
The urea functional group (-NH-CO-NH-) possesses two nitrogen atoms that can potentially participate in nucleophilic reactions. However, the reactivity of these nitrogens is significantly modulated by the attached electron-withdrawing 5-fluoro-2-(trifluoromethyl)phenyl group.
N-Alkylation and N-Acylation Reactions
The nitrogen atoms of the urea moiety can undergo alkylation and acylation, although their nucleophilicity is reduced by the electron-withdrawing nature of the substituted phenyl ring. These reactions typically require a strong base to deprotonate the N-H group, forming a more reactive anion that can then react with an electrophile (an alkyl halide or acyl chloride).
N-Alkylation: This involves the introduction of an alkyl group onto one of the urea nitrogens. The reaction is generally carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic polar solvent like dimethylformamide (DMF). The choice of nitrogen for alkylation (the nitrogen adjacent to the phenyl ring vs. the terminal nitrogen) can be influenced by steric hindrance and the electronic environment.
N-Acylation: Similarly, an acyl group can be introduced using an acyl chloride or anhydride under basic conditions. This reaction forms an N-acylurea derivative.
The conditions for these reactions are generally applicable to substituted phenylureas, with adjustments needed to account for the decreased nucleophilicity caused by the fluoro and trifluoromethyl substituents.
Table 1: Representative Conditions for N-Alkylation and N-Acylation of Phenylureas
| Reaction | Reagents | Base | Solvent | Typical Conditions |
| N-Alkylation | Alkyl Halide (R-X) | NaH, K2CO3 | DMF, THF | Room Temp. to 80°C |
| N-Acylation | Acyl Chloride (RCOCl) | Pyridine, Et3N | CH2Cl2, THF | 0°C to Room Temp. |
Hydrolysis and Other Degradation Pathways
Phenylureas can undergo hydrolysis under both acidic and basic conditions to yield an aniline and carbamic acid, with the latter decomposing to ammonia and carbon dioxide. The rate and mechanism of this degradation are highly dependent on pH and temperature.
Acidic Hydrolysis: Under acidic conditions, the carbonyl oxygen of the urea is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
Basic Hydrolysis: In basic media, the mechanism can involve the deprotonation of a urea nitrogen, followed by an elimination-addition process. wikipedia.org The presence of strong electron-withdrawing groups, such as the trifluoromethyl group, can influence the reaction rate.
The hydrolysis of phenylureas is a well-studied process, often proceeding through a zwitterionic intermediate to form a phenylisocyanate. researchgate.net The stability of 5-Fluoro-2-(trifluoromethyl)phenylurea towards hydrolysis is enhanced by the electron-withdrawing substituents, which can make the cleavage of the urea bond more difficult under neutral conditions. However, under harsh acidic or basic conditions, degradation will occur. researchgate.net
Aromatic Substitutions and Functional Group Transformations on the Phenyl Ring
The phenyl ring of this compound is considered electron-deficient due to the powerful inductive electron-withdrawing effects of both the fluorine and trifluoromethyl substituents. wikipedia.orgnih.govscispace.com This electronic nature governs its reactivity towards both electrophilic and nucleophilic aromatic substitution.
Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution (EAS) on this ring is generally disfavored because the substituents deactivate the ring towards attack by electrophiles. However, if forced under harsh conditions, the regioselectivity of the substitution is determined by the directing effects of the three existing groups: the urea moiety, the fluorine atom, and the trifluoromethyl group.
-NHCONH2 (Urea group): This group is an activating, ortho-, para-director due to the lone pair of electrons on the nitrogen adjacent to the ring, which can be donated into the ring via resonance.
-F (Fluoro group): This is a deactivating, ortho-, para-director. csbsju.eduresearchgate.net While it withdraws electron density inductively, it can donate a lone pair via resonance, directing incoming electrophiles to the ortho and para positions. csbsju.eduacs.org
-CF3 (Trifluoromethyl group): This is a strongly deactivating, meta-director due to its powerful inductive electron-withdrawing effect. study.comyoutube.comlibretexts.org
Considering the positions on the ring:
Position 3: Ortho to the urea and ortho to the -CF3 group. Steric hindrance from the bulky -CF3 group makes this position less accessible.
Position 4: Meta to the urea, meta to the -CF3, and ortho to the -F.
Position 6: Para to the urea and meta to the -F.
Given these factors, the most probable site for electrophilic attack is position 6 , which is para to the strongly directing urea group and avoids the steric hindrance at position 3. Position 4 is also a possibility, being activated by the fluorine atom.
Table 2: Predicted Regioselectivity for Electrophilic Aromatic Substitution
| Position | Relation to -NHCONH2 | Relation to -CF3 | Relation to -F | Predicted Reactivity |
| 3 | Ortho | Ortho | Meta | Low (Steric Hindrance) |
| 4 | Meta | Meta | Ortho | Moderate |
| 6 | Para | Meta | Meta | High (Major Product) |
Nucleophilic Aromatic Substitution on Fluorinated Rings
The electron-deficient nature of the aromatic ring makes it a good candidate for nucleophilic aromatic substitution (SNA). In this reaction, a nucleophile attacks the ring and displaces a leaving group. The presence of the strong electron-withdrawing trifluoromethyl group, particularly ortho to the fluorine atom, strongly activates the ring for such reactions. nih.govacs.org
The fluorine atom at C-5 can act as a leaving group, being displaced by strong nucleophiles like alkoxides, thiolates, or amines. The reaction proceeds through a negatively charged intermediate (a Meisenheimer complex), which is stabilized by the electron-withdrawing -CF3 group. nih.gov This makes the C-F bond at position 5 susceptible to cleavage by nucleophilic attack. youtube.com
Cross-Coupling Reactions for Further Functionalization
To further functionalize the aromatic ring using modern cross-coupling methods, a halide (like bromine or iodine) is typically introduced first via electrophilic aromatic substitution. As predicted above, halogenation would likely occur at the C-6 position. This resulting aryl halide, 1-(6-bromo-5-fluoro-2-(trifluoromethyl)phenyl)urea, can then serve as a versatile substrate for various palladium-catalyzed cross-coupling reactions.
These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
Suzuki Coupling: Reaction with an organoboron compound (e.g., a boronic acid or ester) to form a new C-C bond, useful for creating biaryl structures.
Heck Reaction: Coupling with an alkene to form a substituted alkene. mdpi.comnih.govsemanticscholar.orgorganic-chemistry.org
Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl group, forming a C-C triple bond. wikipedia.orglibretexts.orgorganic-chemistry.orgacs.org
Buchwald-Hartwig Amination: Coupling with an amine to form a new C-N bond, allowing for the synthesis of more complex aniline derivatives. nih.govresearchgate.netwikipedia.orgsci-hub.runih.gov
Table 3: Potential Cross-Coupling Reactions of a Halogenated Derivative
| Reaction Name | Coupling Partner | Catalyst/Base System (Typical) | Bond Formed |
| Suzuki Coupling | R-B(OH)2 | Pd(PPh3)4 / Na2CO3 | Aryl-R |
| Heck Reaction | Alkene | Pd(OAc)2, P(o-tol)3 / Et3N | Aryl-Alkene |
| Sonogashira Coupling | Terminal Alkyne | PdCl2(PPh3)2, CuI / Et3N | Aryl-Alkyne |
| Buchwald-Hartwig Amination | R2NH | Pd2(dba)3, BINAP / NaOtBu | Aryl-NR2 |
These derivatization strategies highlight the synthetic versatility of this compound, allowing for targeted modifications at either the urea moiety or the aromatic ring to generate a wide array of new chemical entities.
Radical Fluoroalkylation Reactions
Radical fluoroalkylation is a powerful method for the introduction of fluoroalkyl groups, such as the trifluoromethyl (CF3) group, into organic molecules. These reactions typically proceed through the generation of a fluoroalkyl radical, which then reacts with the substrate. The electron-rich nature of aromatic compounds can make them suitable substrates for electrophilic fluoroalkyl radicals.
Visible light photoredox catalysis is a common strategy for generating fluoroalkyl radicals from various precursors, including fluoroalkyl halides and sulfones. In a typical photocatalytic cycle, a photocatalyst, upon absorbing visible light, can facilitate the single-electron transfer process that leads to the formation of the fluoroalkyl radical. This radical can then engage in addition reactions with suitable substrates.
For a compound like this compound, a potential pathway for radical fluoroalkylation would involve the addition of a fluoroalkyl radical to the phenyl ring. The regioselectivity of such a reaction would be influenced by the electronic and steric effects of the existing substituents (the fluoro, trifluoromethyl, and urea groups). However, without experimental data, the specific outcomes of such reactions remain speculative.
The broader field of radical chemistry has seen significant advancements, with various methods developed for generating and utilizing fluoroalkyl radicals in synthesis. These methods provide access to a wide range of fluoroalkylated compounds, which are of interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine atoms.
While the specific radical fluoroalkylation of this compound is not detailed in the provided information, the general reactivity of related compounds, such as aniline derivatives, has been explored. For instance, visible light photocatalyzed fluoroalkylation reactions of aniline derivatives have been reported, demonstrating the feasibility of such transformations on aminoaromatic substrates. These studies often involve the generation of fluoroalkyl radicals that add to the aniline ring to form a cyclohexadienyl-substituted radical intermediate, which is then oxidized and deprotonated to yield the final product.
Further research would be necessary to determine the specific conditions and outcomes for the radical fluoroalkylation of this compound.
Mechanistic Studies of Biological Interactions in Vitro and in Silico Focus
Interaction with Specific Enzyme Targets
The phenylurea scaffold is a versatile structure in medicinal chemistry, known for its role in inhibiting various enzymes. The following sections detail the inhibitory mechanisms of compounds related to 5-Fluoro-2-(trifluoromethyl)phenylurea against specific enzyme targets.
Kinase Inhibition Mechanisms (e.g., VEGFR-2, RAF, ACCase)
VEGFR-2 Inhibition:
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. nih.gov Phenylurea derivatives have been investigated as inhibitors of VEGFR-2. In silico molecular docking studies of a complex phenylurea derivative, 1-{2-Fluoro-4-[(5-Methyl-5h-Pyrrolo[3,2-D]pyrimidin-4-Yl)oxy]phenyl}-3-[3-(trifluoromethyl)phenyl]urea (42Q), have provided insights into the potential binding mode of this class of compounds. plos.orgplos.org These studies suggest that the phenylurea moiety plays a crucial role in binding to the ATP-binding site of the VEGFR-2 kinase domain. Key interactions observed in the docking of compound 42Q include hydrogen bonds formed by the amine groups of the phenylurea with the amino acid residue Glu885, and a hydrogen bond between the carbonyl oxygen and Asp1046. mdpi.com Additionally, the trifluoromethylphenyl group contributes to the binding within the active site. plos.org While these in silico models provide a hypothetical binding mode, experimental validation through in vitro kinase assays is essential to confirm the inhibitory activity and determine the precise mechanism. researchgate.netdovepress.com
RAF Inhibition:
The RAF family of serine/threonine-protein kinases (ARAF, BRAF, and CRAF) are central components of the MAPK/ERK signaling pathway, which is frequently dysregulated in cancer. nih.gov A structurally related compound, 1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120), is a potent pan-RAF inhibitor, meaning it inhibits all RAF isoforms. acs.orgrcsb.orgmdpi.com
LY3009120 functions as a type II inhibitor, binding to the inactive "DFG-out" conformation of the kinase. acs.org X-ray crystallography has revealed that the phenylurea portion of LY3009120 is crucial for its interaction with the RAF kinase domain. The methylamino pyridopyrimidine group forms a bidentate hydrogen bond with the hinge residue Cys-532. acs.org This type of binding stabilizes the inactive conformation of the kinase, preventing it from adopting the active state required for signal transduction. researchgate.netnih.gov As a pan-RAF inhibitor, LY3009120 effectively inhibits both monomeric and dimeric forms of RAF kinases, which is significant in overcoming some mechanisms of resistance to first-generation RAF inhibitors. rcsb.orgmdpi.com
ACCase Inhibition:
Acetyl-CoA carboxylase (ACC) is a key enzyme in the biosynthesis of fatty acids, and its inhibition is a therapeutic target for metabolic diseases and cancer. drugbank.comscienceandtechnology.com.vn While the phenylurea scaffold has been explored in the screening for ACC inhibitors, there is currently no specific data available detailing the direct inhibition of ACCase by this compound. nih.govnih.govresearchgate.net General high-throughput screening campaigns for ACC inhibitors often utilize fluorescence-based assays to detect the products of the enzymatic reaction, such as ADP or inorganic phosphate. drugbank.com
Enzyme Kinetic Studies and Binding Constant Determination (e.g., K_i, IC50 in vitro)
Enzyme kinetic studies are fundamental to understanding the potency and mechanism of an inhibitor. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters determined from these studies.
For the pan-RAF inhibitor LY3009120, which is structurally related to this compound, extensive in vitro biochemical assays have been conducted. These studies have determined its IC50 values against various RAF isoforms, demonstrating its potent and broad activity.
| Kinase | IC50 (nM) |
|---|---|
| BRAFV600E | 5.8 |
| BRAFWT | 9.1 |
| CRAFWT | 15 |
Data sourced from MedChemExpress and APExBIO. medchemexpress.comapexbt.com
These low nanomolar IC50 values indicate that LY3009120 is a highly potent inhibitor of the RAF kinases. mdpi.com
Mechanistic Insights into Chitin Synthesis Inhibition
Benzoylphenylureas (BPUs) are a well-established class of insecticides that act by inhibiting chitin synthesis in arthropods. nih.govnih.gov Chitin is a crucial component of the insect cuticle, and its disruption leads to failed molting and mortality. nih.gov The precise molecular target and mechanism of action of BPUs have been the subject of extensive research.
While the exact binding site on chitin synthase has not been definitively elucidated through structural biology, it is widely accepted that BPUs interfere with the polymerization of N-acetylglucosamine into chitin chains. pnas.orgresearchgate.net One leading hypothesis suggests that BPUs may not directly bind to the catalytic site of chitin synthase but rather interact with a regulatory component or a protein involved in the transport of chitin precursors. pnas.org The sulfonylurea receptor (SUR), an ATP-binding cassette (ABC) transporter, has been proposed as a potential target for BPUs. rsc.org This interaction is thought to disrupt the proper localization or function of chitin synthase at the plasma membrane. researchgate.net
In silico studies and structure-activity relationship (SAR) analyses of BPUs and related compounds have aimed to identify the key pharmacophoric features required for activity, though a detailed computational model of the binding interaction with chitin synthase or its associated proteins remains an area of active investigation. researchgate.netnih.gov
Receptor Binding and Modulation Mechanisms
In addition to enzyme inhibition, phenylurea derivatives have been explored for their ability to interact with and modulate the function of cell surface receptors.
G Protein-Coupled Receptor (GPCR) Interaction Mechanisms
G protein-coupled receptors (GPCRs) represent a large and diverse family of transmembrane receptors that are major targets for drug discovery. nih.gov Phenylurea derivatives have been identified as modulators of GPCRs, including the n-formyl peptide receptors. google.comgoogle.com
For instance, 1-(2-(2-(tert-butyl)phenoxy)pyridin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea (BPTU) has been identified as an allosteric modulator of the purinergic P2Y1 receptor. nih.gov Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand binds. This binding induces a conformational change in the receptor that can either enhance or inhibit the response to the endogenous ligand. In silico studies suggest that BPTU binds to a site outside the transmembrane bundle, within the lipid bilayer. nih.gov
While the phenylurea scaffold is present in known GPCR ligands, there is no specific research available that details the interaction of this compound with any particular GPCR. The investigation of such interactions would typically involve radioligand binding assays or fluorescence-based techniques to determine binding affinity (Kd or Ki) and functional assays to assess agonist or antagonist activity. researchgate.net
Other Receptor Modulatory Pathways
Beyond the well-defined targets, the potential for this compound to interact with other receptor pathways remains an area for further exploration. The diverse biological activities of phenylurea derivatives suggest that they may have a broader range of molecular targets. researchgate.net Future research, potentially employing high-throughput screening and chemoproteomics approaches, could uncover novel receptor interactions and shed light on additional modulatory pathways.
Studies in Cellular Systems (In Vitro Models)
Comprehensive searches of available scientific literature did not yield specific studies detailing the in vitro effects of this compound on cellular systems. Consequently, information regarding its modulation of cellular pathways, signaling cascades, or direct biochemical analysis of target engagement is not publicly available at this time. Further research is required to elucidate the cellular and molecular interactions of this compound.
Modulation of Cellular Pathways and Signaling Cascades
There is currently no available research data describing the impact of this compound on specific cellular pathways or signaling cascades in in vitro models.
Biochemical Analysis of Target Engagement
Detailed biochemical analyses to identify and characterize the molecular targets of this compound have not been reported in the accessible scientific literature.
Structure-Based Ligand Design Principles
In the absence of identified biological targets and mechanistic data for this compound, the application of structure-based ligand design principles remains hypothetical. The strategies outlined below are based on general principles of medicinal chemistry and computational drug design, which would become applicable should a target be identified.
Computational Design of Derivatives for Enhanced Target Specificity
Once a biological target for this compound is identified and its three-dimensional structure is determined, computational methods can be employed to design derivatives with improved specificity. Techniques such as molecular docking and molecular dynamics simulations would allow for the in silico evaluation of how modifications to the phenylurea scaffold might enhance binding affinity and selectivity for the target protein over off-target molecules. For instance, modifying the position or nature of the substituents on the phenyl ring could optimize interactions with specific amino acid residues in a binding pocket.
Rational Design Based on Mechanistic Insights
A rational design approach for developing analogs of this compound would be contingent on understanding its mechanism of action. After identifying the target and understanding the key molecular interactions that mediate its biological effects, medicinal chemists could propose structural modifications to enhance these interactions. For example, if a hydrogen bond between the urea (B33335) moiety and the target protein is found to be critical for activity, derivatives could be designed to strengthen this interaction or introduce additional favorable contacts, thereby improving potency and specificity.
Applications in Chemical Sciences Non Clinical
Intermediate in Agrochemical Development
The presence of a trifluoromethyl group is a common feature in many modern agrochemicals, as it can significantly enhance their efficacy and metabolic stability. The aniline precursor to 5-Fluoro-2-(trifluoromethyl)phenylurea, 2-fluoro-5-(trifluoromethyl)aniline, is utilized in the synthesis of agrochemicals, suggesting the potential of the title compound as a key intermediate in the development of new herbicides, fungicides, and insecticides.
While direct herbicidal activity of this compound is not extensively documented, its structural motifs are present in known herbicides. Phenylurea herbicides are a well-established class of compounds. Furthermore, the trifluoromethylphenyl group is a key component of some herbicides that act by inhibiting acetyl-CoA carboxylase (ACCase).
ACCase is a critical enzyme in the biosynthesis of fatty acids in plants. The inhibition of this enzyme disrupts the formation of cell membranes, leading to a cessation of growth and eventual death of the susceptible plant. Herbicides targeting ACCase are particularly effective against grasses. One prominent example of an ACCase-inhibiting herbicide containing a trifluoromethyl group is Fluazifop-butyl. Although it features a trifluoromethylpyridine ring, the principle of incorporating a trifluoromethyl-substituted aromatic ring is a key aspect of its molecular design for herbicidal activity.
The synthesis of such complex herbicides often involves the use of intermediates containing the trifluoromethylphenyl moiety. Therefore, this compound could serve as a precursor or a structural template for the design and synthesis of new ACCase-inhibiting herbicides.
Table 1: Examples of Herbicide Classes and their Mechanisms of Action
| Herbicide Class | Mechanism of Action | Key Structural Features |
|---|---|---|
| Phenylurea Herbicides | Inhibition of Photosystem II | Substituted phenylurea core |
| Aryloxyphenoxypropionates (FOPs) | Acetyl-CoA carboxylase (ACCase) inhibition | Aryloxyphenoxypropionate structure |
The development of novel fungicides is crucial for controlling plant diseases. Fluorine-containing compounds have shown significant potential in this area. The aniline precursor to this compound has been used in the synthesis of the fungicide Flutianil, which is effective against powdery mildew. This indicates that the 2-fluoro-5-(trifluoromethyl)phenyl scaffold is a valuable component for creating fungicidally active molecules.
While the primary mechanism of Flutianil is not chitin synthesis inhibition, other classes of fungicides do operate through this pathway. Chitin is an essential structural component of fungal cell walls. Inhibitors of chitin synthase disrupt the fungal life cycle, providing an effective means of control. Phenylurea derivatives have been investigated for their fungicidal properties, and the introduction of fluorine and trifluoromethyl groups can enhance their activity and spectrum.
The potential for this compound to act as an intermediate for fungicides is therefore significant. It can be chemically modified to produce a variety of derivatives that could be screened for activity against different fungal pathogens, potentially targeting mechanisms such as chitin synthesis.
Insect growth regulators (IGRs) are a class of insecticides that interfere with the growth, development, and reproduction of insects, rather than causing immediate death. This mode of action makes them more selective towards target pests and generally safer for non-target organisms.
One of the most important classes of IGRs is the benzoylphenylureas, which act as chitin synthesis inhibitors. Chitin is a key component of the insect exoskeleton, and its synthesis is essential for molting. By inhibiting this process, benzoylphenylurea insecticides prevent the insect from forming a new exoskeleton, leading to death during the molting process.
The structure of this compound is closely related to this class of insecticides. The trifluoromethyl group is known to enhance the insecticidal activity of many compounds. Therefore, this compound is a prime candidate for use as an intermediate in the synthesis of new and potent insect growth regulators. Its structure can be elaborated to incorporate the benzoyl moiety characteristic of this class of insecticides.
Table 2: Key Classes of Insect Growth Regulators
| IGR Class | Mechanism of Action | Example Compounds |
|---|---|---|
| Benzoylphenylureas | Chitin Synthesis Inhibition | Diflubenzuron, Lufenuron |
| Juvenile Hormone Analogs | Mimic Juvenile Hormone | Methoprene, Pyriproxyfen |
Advanced Materials Science Applications
The unique electronic properties and the potential for hydrogen bonding conferred by the fluorine and urea (B33335) groups, respectively, make this compound an interesting candidate for applications in materials science.
Fluorinated polymers are known for their exceptional properties, including high thermal stability, chemical resistance, and low dielectric constants. These properties make them suitable for a wide range of applications, from high-performance coatings to advanced electronic materials.
The urea functionality in this compound contains reactive N-H bonds that can participate in polymerization reactions. For example, it could potentially react with diisocyanates or phosgene to form polyureas or other related polymers. The incorporation of the 5-fluoro-2-(trifluoromethyl)phenyl group into the polymer backbone would be expected to impart some of the desirable properties of fluorinated materials.
While the direct polymerization of this compound is not widely reported, its potential as a monomer or a precursor for the synthesis of specialty fluorinated polymers remains an area for further exploration.
The urea group is well-known for its ability to form strong and directional hydrogen bonds. This property is extensively utilized in the field of supramolecular chemistry and in the design of functional materials for molecular recognition and sensing.
Molecules containing urea moieties can act as receptors for anions and other neutral molecules through hydrogen bonding interactions. The binding of a target analyte to the urea receptor can induce a measurable signal, such as a change in color or fluorescence, forming the basis of a chemical sensor.
The presence of the electron-withdrawing fluorine and trifluoromethyl groups on the phenyl ring of this compound can enhance the acidity of the urea N-H protons, potentially leading to stronger hydrogen bonding and improved molecular recognition capabilities. This makes it a promising building block for the development of new chemosensors for a variety of applications, including environmental monitoring and diagnostics.
Unveiling the Role of this compound in Biochemical Research
The strategic placement of a fluorine atom and a trifluoromethyl group on the phenyl ring significantly alters the electronic properties and lipophilicity of the molecule. These modifications can enhance binding affinity and specificity to biological targets, making such compounds valuable for elucidating enzymatic mechanisms and cellular signaling pathways.
In the broader context of biochemical research, compounds with similar structural features are often employed to:
Probe Enzyme Active Sites: By observing how the compound interacts with an enzyme, researchers can gain insights into the structure and function of the active site.
Investigate Signaling Pathways: The ability of such molecules to inhibit specific kinases or other signaling proteins allows for the dissection of complex cellular communication networks.
Serve as Scaffolds for Drug Discovery: Phenylurea-based compounds that exhibit interesting biochemical activity can be further modified to develop more potent and selective therapeutic agents.
Given the absence of specific research on this compound as a biochemical probe, a detailed analysis of its research applications, including data tables of its specific targets and effects, cannot be provided at this time. Further investigation and publication in peer-reviewed journals would be necessary to fully characterize its potential as a tool in biochemical studies.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Fluoro-2-(trifluoromethyl)phenylurea, and what key parameters influence yield and purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions between fluorinated aromatic precursors and urea derivatives. Critical parameters include reaction temperature (optimized between 60–100°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., palladium for cross-coupling). Yield optimization requires rigorous monitoring via HPLC or GC-MS to identify side products like dehalogenated byproducts. For purity, recrystallization in ethanol/water mixtures (70:30 v/v) is effective .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can data contradictions be resolved?
- Methodological Answer :
- 19F NMR : Detects fluorine environments; chemical shifts between -110 to -120 ppm confirm trifluoromethyl and fluoroaryl groups.
- FTIR : Peaks at ~1700 cm⁻¹ (urea C=O stretch) and ~1500 cm⁻¹ (C-F stretches) validate functional groups.
- Mass Spectrometry (HRMS) : Exact mass matching (±2 ppm) resolves ambiguities in structural isomers.
Contradictions (e.g., unexpected splitting in NMR) are addressed by computational validation (DFT simulations) or alternative techniques like X-ray crystallography .
Q. What are the solubility and stability profiles of this compound in common solvents, and how do they impact experimental design?
- Methodological Answer : The compound exhibits low solubility in polar protic solvents (e.g., water) but moderate solubility in DMSO or DCM. Stability tests under varying pH (2–12) and temperatures (25–80°C) reveal decomposition above 60°C in acidic conditions. Experimental protocols should prioritize inert atmospheres (N₂) and avoid prolonged heating in acidic media .
Advanced Research Questions
Q. How can computational chemistry models predict the reactivity and stability of this compound under varying experimental conditions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G**) model electronic effects of fluorine substituents on urea’s electrophilicity. Molecular Dynamics (MD) simulations assess solvent interactions and thermal stability. For example, Fukui indices identify nucleophilic attack sites, guiding derivatization strategies. Validation involves correlating computed activation energies with experimental kinetic data .
Q. What are the challenges in elucidating the structure-activity relationships (SAR) of this compound derivatives, and how can factorial design address these?
- Methodological Answer : Challenges include steric hindrance from trifluoromethyl groups and electronic effects altering hydrogen-bonding capacity. A 2³ factorial design tests variables: substituent position (para/meta), electron-withdrawing groups (NO₂ vs. CN), and solvent polarity. Response surface methodology (RSM) optimizes bioactivity parameters (e.g., IC₅₀) while minimizing synthetic steps .
Q. How do conflicting data on the compound’s thermodynamic properties (e.g., ΔHf, logP) arise, and what strategies reconcile these discrepancies?
- Methodological Answer : Discrepancies in logP values (reported 2.1–2.8) stem from measurement techniques (shake-flask vs. HPLC). Harmonization involves standardized calibration with reference compounds (e.g., fluorobenzene derivatives) and multi-lab validation. For ΔHf, discrepancies are resolved via high-precision calorimetry coupled with DFT corrections for crystal lattice energies .
Q. What mechanistic insights explain the compound’s selectivity in biological assays, and how can isotopic labeling validate these pathways?
- Methodological Answer : Hypothesized mechanisms (e.g., hydrogen bonding vs. hydrophobic interactions) are tested using deuterated urea (D₂O exchange) or ¹⁸F-labeled analogs. Competitive inhibition assays with mutated enzyme targets (e.g., kinase domains) isolate binding contributions. Radiolabeled tracers (¹⁴C) quantify metabolic stability in cell lysates .
Methodological Frameworks for Research Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
